Trunkamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H63N7O8S |
|---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
(2S,5S,11S,14S,17S,20S,23R)-2-benzyl-14-[(2S)-butan-2-yl]-11-methyl-20-[(1R)-1-(2-methylbut-3-en-2-yloxy)ethyl]-17-(2-methylbut-3-en-2-yloxymethyl)-25-thia-3,9,12,15,18,21,26-heptazatricyclo[21.2.1.05,9]hexacos-1(26)-ene-4,10,13,16,19,22-hexone |
InChI |
InChI=1S/C43H63N7O8S/c1-11-25(4)33-38(54)44-26(5)41(56)50-21-17-20-32(50)37(53)45-29(22-28-18-15-14-16-19-28)40-47-31(24-59-40)36(52)49-34(27(6)58-43(9,10)13-3)39(55)46-30(35(51)48-33)23-57-42(7,8)12-2/h12-16,18-19,25-27,29-34H,2-3,11,17,20-24H2,1,4-10H3,(H,44,54)(H,45,53)(H,46,55)(H,48,51)(H,49,52)/t25-,26-,27+,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
UTERRJKSLJLXTA-LVPVHDLMSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C3=NC(CS3)C(=O)NC(C(=O)NC(C(=O)N1)COC(C)(C)C=C)C(C)OC(C)(C)C=C)CC4=CC=CC=C4)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=N[C@@H](CS3)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)COC(C)(C)C=C)[C@@H](C)OC(C)(C)C=C)CC4=CC=CC=C4)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C3=NC(CS3)C(=O)NC(C(=O)NC(C(=O)N1)COC(C)(C)C=C)C(C)OC(C)(C)C=C)CC4=CC=CC=C4)C |
Synonyms |
cyclo(Ala-Pro-Phe-Ser(thiaz)-Thr(rprenyl)-Ser(rprenyl)-Ile) cyclop(alanyl-prolyl-phenylalanyl-seryl(thiaz)-Thr(rprenyl)-Ser(rprenyl)-isoleucyl) trunkamide A |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Origin of Trunkamide
Isolation from Marine Invertebrate Symbionts
Trunkamide was first isolated in 1996. acs.orgacs.orgresearchgate.net It is found in marine invertebrates, specifically colonial ascidians. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov
Identification in Colonial Ascidians (Lissoclinum species)
This compound A was isolated from Lissoclinum species collected from locations including Fiji and the Great Barrier Reef, Australia. acs.orgacs.orgresearchgate.netmdpi.com This indicates its presence in specific ascidian hosts.
Association with Symbiotic Cyanobacteria (Prochloron species)
It is widely accepted that this compound, like other patellins and patellamides, is produced by symbiotic cyanobacteria associated with the ascidians, particularly Prochloron species. acs.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govnih.govnih.gov Prochloron didemni is a well-established cyanobacterial symbiont of the ascidian Lissoclinum patella. researchgate.netwikipedia.org While initial studies on the localization of these peptides in separated host and symbiont cells were inconclusive, the identification of the biosynthetic gene cluster in Prochloron strongly supports its role in this compound production. nih.gov
Genetic Basis of this compound Biosynthesis: The tru Pathway
This compound is synthesized via a ribosomal pathway, characteristic of RiPPs, directed by a specific gene cluster known as the tru pathway. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comnih.govacs.orgpnas.orgresearchgate.netnih.govnih.govnih.gov This pathway has been successfully cloned and expressed in E. coli, confirming its responsibility for the biosynthesis of prenylated compounds like this compound. mdpi.comresearchgate.net
Organization of the tru Biosynthetic Gene Cluster
The tru biosynthetic gene cluster is approximately 11 kb in length. mdpi.com It contains several genes encoding the necessary machinery for this compound biosynthesis. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net Key components include genes for proteases (TruA and TruG), a precursor peptide (TruE), and modifying enzymes (TruD, TruF1, TruF2). mdpi.comresearchgate.netnih.govresearchgate.net The precursor peptide gene, TruE, directly encodes the amino acid sequence of the cyanobactin products. researchgate.netnih.gov The tru cluster exhibits hypervariability in small cassettes within the truE gene, which leads to the diversity observed in natural cyclic peptides. mdpi.comresearchgate.net For example, different truE variants like truE2 and truE3 have been identified, encoding different product peptides, including this compound. mdpi.comresearchgate.netnih.gov
Homology and Comparison with Other Cyanobactin Pathways (e.g., pat pathway)
The tru pathway is structurally and biosynthetically related to other cyanobactin pathways, such as the pat pathway responsible for patellamide biosynthesis. nih.govmdpi.comresearchgate.netnih.govresearchgate.netacs.orgnih.govuni.lu Comparative sequence analysis reveals that the tru cluster is syntenic to pat. researchgate.netnih.gov Both clusters share a high degree of DNA sequence identity, particularly in the 5'- and 3'-ends, encoding conserved genes like patA/truA, patB/truB, patC/truC, and parts of patD/truD and patG/truG. researchgate.netnih.govnih.gov However, notable differences exist in regions like the latter part of truD, truE, truF1, truF2, and the initial part of truG. researchgate.net These differences correlate with the unique chemical features of the resulting compounds, such as the prenylation in this compound and patellins, which is absent in patellamides. mdpi.comresearchgate.netnih.gov For instance, TruG lacks an oxidase domain found in its patellamide homolog, PatG, consistent with patellins harboring thiazolines rather than oxidized thiazoles. researchgate.netnih.gov
Enzymology of this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic modifications of the ribosomally synthesized precursor peptide TruE. nih.govresearchgate.netnih.govacs.orgnih.gov The process is thought to begin with the synthesis of the precursor peptide on the ribosome. nih.gov The precursor peptide contains core sequences that are modified by enzymes and flanked by recognition sequences. mdpi.comnih.gov
Key enzymes involved in the tru pathway include:
TruD: This enzyme is proposed to function as an adenylating enzyme-hydrolase hybrid and is involved in the heterocyclization of cysteine residues. mdpi.comnih.gov Unlike PatD in the pat pathway, TruD primarily heterocyclizes cysteine and not serine and threonine. nih.gov
TruA: An N-terminal protease that cleaves the leader sequence from the precursor peptide. nih.govpnas.org
TruG: A C-terminal protease and macrocyclase that is responsible for the N-C terminal cyclization of the modified peptide. nih.govpnas.org TruG homologs contain a macrocyclase domain. mdpi.com
TruF1 and TruF2: These enzymes are involved in the prenylation of serine and threonine residues, a characteristic modification in this compound and patellins. acs.orgmdpi.comresearchgate.netmdpi.com
The enzymatic modifications occur in a specific order, with heterocyclization typically happening before cleavage and macrocyclization. mdpi.comnih.gov The precursor peptide's leader sequence is crucial for the processivity of enzymes like TruD. mdpi.com
| Enzyme | Proposed Function | Homolog in pat pathway |
| TruA | N-terminal protease | PatA |
| TruB | Unknown function | PatB |
| TruC | Unknown function | PatC |
| TruD | Heterocyclase (primarily cysteine) | PatD |
| TruE | Precursor peptide | PatE |
| TruF1 | Involved in prenylation of Ser and Thr residues | PatF |
| TruF2 | Involved in prenylation of Ser and Thr residues | PatF |
| TruG | C-terminal protease and macrocyclase (lacks oxidase) | PatG (contains oxidase) |
This table summarizes the key enzymes in the tru pathway and their proposed functions based on homology and experimental data. mdpi.comresearchgate.netnih.govresearchgate.netpnas.orgresearchgate.net
This compound contains O-prenylated threonine and serine residues, a modification catalyzed by enzymes in the tru pathway. acs.orgmdpi.commdpi.com The final product is a small, cyclic peptide, typically 6-8 amino acids, with significant posttranslational modifications. acs.orgnih.gov
Precursor Peptide Processing: TruE Variants
The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide encoded by the truE gene pnas.org. The TruE precursor peptide contains the core sequence that will be modified to form the mature this compound, flanked by leader and follower sequences that are recognized by processing enzymes but are not part of the final product nih.govmdpi.com.
Variations in the truE gene, often in small, hypervariable cassettes within the gene, lead to the production of diverse cyclic peptides researchgate.netmdpi.com. Studies have identified different truE variants, such as truE2 and truE3, cloned from ascidian samples containing this compound and patellins researchgate.netmdpi.comnih.gov. TruE2 has been shown to encode both patellin 6 and this compound, while TruE3 encodes three copies of the this compound sequence, representing a precursor peptide variant with multiple copies of the product peptide researchgate.netnih.gov. This cassette-based organization of the precursor peptide gene is a key mechanism for generating structural diversity within the cyanobactin family researchgate.netmdpi.com.
Once synthesized, the TruE precursor peptide undergoes a series of enzymatic modifications pnas.org. The TruA protease is responsible for cleaving the leader sequence from the precursor peptide, liberating a free N-terminus for subsequent macrocyclization pnas.orgacs.org.
Role of Heterocyclases (e.g., TruD) in Azoline Formation
Heterocyclization is a crucial step in this compound biosynthesis, involving the formation of azoline rings from specific amino acid residues in the precursor peptide mdpi.comnih.gov. In the tru pathway, the enzyme TruD, a cyclodehydratase, catalyzes the formation of thiazoline (B8809763) heterocycles, primarily from cysteine residues nih.govmdpi.comnih.gov.
TruD belongs to the YcaO superfamily of ATP-dependent cyclodehydratases u-tokyo.ac.jpnih.govescholarship.org. The crystal structure of TruD reveals a three-domain protein, including a YcaO domain responsible for catalysis and an E1-like domain with a leader peptide recognition element (RRE) nih.govescholarship.orgrug.nl. TruD's activity is ATP-dependent, and it has been shown to operate with a defined order of reaction mdpi.comnih.gov. A proposed mechanism for TruD-catalyzed heterocyclization involves the abstraction of a sulfhydryl proton, leading to a hemiorthoamide intermediate, which is then adenylated. Irreversible elimination of AMP results in the formation of the thiazoline ring researchgate.net. Unlike some other heterocyclases, TruD is a "thiazoline specialist" and primarily acts on cysteine, in contrast to PatD which can also heterocyclize serine and threonine nih.gov.
Heterocyclization by TruD occurs on the precursor peptide while it is still attached to the leader sequence, indicating that this modification precedes proteolytic cleavage and macrocyclization pnas.orgmdpi.com.
Mechanisms of Prenylation (e.g., on Serine and Threonine Residues)
A distinctive feature of this compound and related patellins is the presence of prenyl groups, specifically reverse prenylation on serine and threonine residues nih.govresearchgate.netacs.orgmdpi.com. This modification is catalyzed by prenyltransferases encoded by the truF genes in the tru pathway nih.govmdpi.com. The tru cluster contains two patF-like genes, truF1 and truF2, which were proposed to exercise prenyltransferase activity nih.gov.
Cyanobactin prenyltransferases, like TruF, are generally promiscuous regarding peptide sequence but show specificity for the isoprene (B109036) donor (typically dimethylallyl pyrophosphate, DMAPP) and the amino acid site of prenylation nih.gov. TruF specifically prenylates the oxygen atom of serine and threonine residues on the hydroxyl side chain mdpi.com. The mechanism of reverse prenylation on serine and threonine involves the installation of a dimethylallyl ether moiety acs.org.
The prenylation step in the tru pathway occurs later in the biosynthetic process, after macrocyclization, and can continue for an extended period pnas.org.
Post-Translational Modifications and Stereochemical Control
Beyond heterocyclization and prenylation, this compound undergoes further post-translational modifications that contribute to its final structure and stereochemistry acs.orguni.lu.
A notable post-translational modification observed in this compound and other cyanobactins is the epimerization of amino acids located adjacent to azoline heterocycles nih.govu-tokyo.ac.jpacs.orgresearchgate.net. In this compound, the phenylalanine residue adjacent to the thiazoline ring is synthesized in the L-form and subsequently undergoes spontaneous epimerization to the D-form nih.govacs.orgresearchgate.net.
This epimerization is considered a non-enzymatic process, likely driven by the intrinsic chemistry of the azoline heterocycle and the thermodynamic stability of the macrocycle nih.govresearchgate.net. The C=N bond in the azoline ring increases the acidity of adjacent alpha protons, facilitating their epimerization nih.gov. This phenomenon can lead to the observation of both L and D isomers of the amino acid adjacent to the thiazoline in isolated this compound samples nih.govacs.org.
The final step in the maturation of this compound is macrocyclization, which involves the formation of a peptide bond linking the N- and C-termini of the modified core peptide nih.govmdpi.com. This process is catalyzed by the TruG enzyme, which functions as a protease and macrocyclase pnas.orgacs.org. TruG recognizes a specific recognition sequence (RSIII) on the precursor peptide, cleaves the C-terminus of the core peptide, and then catalyzes the head-to-tail cyclization acs.org. This mechanism is similar to peptidase-like macrolactam formation observed in the biosynthesis of other RiPPs beilstein-journals.org. The macrocyclization step occurs after heterocyclization and proteolytic removal of the leader sequence pnas.orgmdpi.com.
Diversity-Generating Biosynthesis in the tru Pathway
The tru pathway is recognized for its capacity to generate a wide array of structural variants, contributing to the diversity of cyanobactin natural products pnas.orgacs.orgacs.orgwikipedia.orgresearchgate.net. This diversity arises from several factors inherent in the tru biosynthetic machinery.
One primary source of diversity is the hypervariability within the truE precursor peptide gene, as discussed earlier. Different truE variants encode core peptides with varying amino acid sequences, leading to the production of structurally distinct this compound and patellin derivatives researchgate.netmdpi.comnih.gov.
Furthermore, the enzymes in the tru pathway, such as the prenyltransferases TruF1 and TruF2, exhibit a degree of substrate promiscuity, allowing them to act on a range of peptide sequences and contribute to structural variations nih.gov. This relaxed substrate selectivity of the modifying enzymes, coupled with the variability in the precursor peptide sequence, enables the tru pathway to produce a combinatorial library of compounds pnas.orgacs.orgacs.org.
The sequential nature of the enzymatic modifications, starting with precursor peptide synthesis, followed by heterocyclization, proteolytic cleavage, macrocyclization, and prenylation, also contributes to the potential for diversity by allowing for the modification of different core peptide sequences at various stages pnas.org. The tru pathway's ability to functionally express in E. coli has facilitated studies into its substrate selectivity and potential for generating combinatorial biosynthetic libraries pnas.orgacs.org.
Substrate Selectivity and Enzyme Promiscuity
Enzymes involved in RiPP biosynthesis, including those in the this compound pathway, often exhibit a degree of substrate promiscuity, allowing them to act on a range of substrates. nih.govacs.orgnih.gov This promiscuity is crucial for generating structural diversity in natural products. nih.gov
In the context of cyanobactin biosynthesis, the substrate for the modifying enzymes is the precursor peptide. The enzymes recognize specific features or recognition sequences within the precursor peptide, particularly those flanking the core peptide, to carry out post-translational modifications. mdpi.comrsc.orgpnas.org While these recognition sequences play a role in directing enzyme activity, the enzymes can still show flexibility regarding the amino acid sequence of the core peptide itself. nih.govpnas.org
Studies on cyanobactin pathways, including tru, have shown that even with conserved enzyme machinery, variations in the core peptide sequence can lead to the production of diverse natural products. scispace.comnih.gov This "substrate evolution," where the substrate (precursor peptide core) changes while the enzymes remain largely constant, is a principle contributing to diversity generation. nih.govnih.gov
The prenyltransferases, such as TruF1 in the this compound pathway, demonstrate broad substrate tolerance. pnas.orgresearchgate.net TruF1 catalyzes the reverse prenylation of serine and threonine residues. nih.govpnas.org Despite catalyzing the same chemistry, different F-type prenyltransferases can act on various substrates, including linear and cyclic peptides, and modify different amino acid residues like tyrosine, serine, and threonine. pnas.orgresearchgate.net Structural analysis of related prenyltransferases suggests that changes in the enzyme's active site can accommodate different amino acid substrates. pnas.orgresearchgate.net The ability of these enzymes to modify hypervariable core peptides, guided by conserved recognition sequences in the leader region, highlights their relaxed substrate specificity. pnas.org
Enzyme promiscuity can be quantitatively assessed, and it is defined as the ability of an enzyme to metabolize different substrates, ideally with similar catalytic efficiencies. washington.edu This characteristic is important for the evolution of new enzyme functions and is exploited in protein engineering. washington.edu
Engineering Biosynthetic Pathways for Analog Generation
The understanding of the modular nature and enzyme promiscuity in cyanobactin biosynthetic pathways, including the tru pathway, has enabled the engineering of these pathways for the generation of natural product analogs. nih.govrsc.orgisomerase.com Ribosomally synthesized nature of RiPPs makes them highly compatible with recombinant DNA technology, facilitating genetic engineering approaches. nih.govnih.gov
Several principles are essential for pathway engineering in cyanobactins:
Modularity: Enzymes from different cyanobactin pathways can be mixed and assembled to create novel compounds. nih.govnih.gov
Hypervariability: The hypervariable nature of the core peptide sequences in precursor peptides allows for significant structural diversity in the final products through modifications in the encoding DNA sequence. scispace.comnih.govmdpi.com
Inverse Kinetic Order: In some canonical cyanobactin pathways, the post-translational modification enzymes act in a defined order, with each step being slower than the previous one. nih.gov
By modifying the core peptide sequences in the precursor peptide genes (e.g., truE), researchers have been able to produce a large number of this compound analogs. nih.govrsc.org For example, modifying the core peptide sequence in the tru pathway has led to the production of over 300 new compounds in Escherichia coli. scispace.comrsc.org This demonstrates the potential for generating extensive combinatorial biosynthetic libraries by manipulating the precursor peptide sequence. acs.orgrsc.org
Beyond modifying the precursor peptide, combinatorial biosynthesis can also involve making changes to the biosynthetic enzymes themselves, such as mixing and matching genes from different pathways or organisms. rsc.org In vitro studies have shown that both single-step and multi-step enzyme reactions in cyanobactin pathways are highly permissive, contributing to the generation of new compounds and libraries. nih.gov Rational genetic engineering has been used to create new cyclic peptides by mimicking natural evolution observed in these pathways. scispace.com Furthermore, hybrid biosynthetic structures combining enzymes, precursors, and recognition elements from different cyanobactin pathways (including this compound, prenylagaramide, cyanothecamide, patellamide, and aesturamide) have been used to produce new compounds with tailored post-translational modifications. mdpi.com
The ability to engineer these pathways offers a powerful approach for discovering and producing novel natural product-like molecules with potentially altered or improved properties. nih.govisomerase.com
Structural Characterization and Elucidation of Trunkamide
Primary and Macrocyclic Structure Determination
Trunkamide A was first isolated in 1996, and its initial structure was proposed based on spectroscopic data. acs.orgnih.gov It was identified as a cyclic heptapeptide (B1575542) containing several unique structural motifs common to the patellin family of marine natural products. nih.gov These include a thiazoline (B8809763) heterocycle and reverse-prenylated serine and threonine residues. acs.orgacs.org
The primary structure consists of a macrocyclic ring formed by seven amino acid residues. The elucidation of the sequence and connectivity was achieved through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. However, the definitive and unambiguous confirmation of the proposed primary and macrocyclic structure was only achieved after its total synthesis. nih.govresearchgate.net The synthesis revealed that the initially reported structure was incorrect, necessitating a structural revision. acs.org The successful synthesis of the correct structure provided unequivocal proof of its atomic connectivity and macrocyclic nature. nih.govresearchgate.net
Key structural features of this compound A include:
A cyclic peptide backbone.
A thiazoline ring derived from a cysteine residue.
Reverse-prenylated threonine and serine side chains, where a dimethylallyl group is attached to the hydroxyl function. nih.govacs.org
Stereochemical Assignment and Revisions
The absolute configuration of the chiral centers within this compound A presented a significant challenge, leading to an initial misassignment that was later corrected. acs.orgnih.gov The final, correct stereochemistry was established through rigorous synthetic efforts and detailed analysis.
The definitive stereochemical assignment of this compound A was accomplished through total synthesis. nih.gov When the synthetic compound based on the originally proposed stereochemistry did not match the natural product, it became clear that the initial assignment was incorrect. acs.orgresearchgate.net
Researchers then systematically synthesized various stereoisomers to find the one that matched the natural product's properties. acs.orgnih.gov This process served as the ultimate proof of the correct configuration. Highlights of the synthetic strategy that enabled this proof include:
Lewis acid-assisted aziridine (B145994) opening: This method was crucial for preparing the novel reverse-prenylated serine and threonine side chains with the correct stereochemistry. acs.orgnih.gov
Oxazoline-thiazoline interconversion: An efficient method for this conversion was developed and applied at the macrocyclic stage, which was vital for constructing the final molecule. acs.orgnih.gov
Comparative Analysis: The spectroscopic data (NMR) and chromatographic behavior of the synthesized stereoisomers were compared against the natural isolate to confirm the final assignment. acs.org
During the investigation of this compound A, researchers also studied its diastereoisomers. One notable isomer studied is the L-Phe diastereoisomer. nih.gov Analysis of this isomer provided insight into a process of epimerization that is observed in solution, where the L-Phe form can convert to the D-Phe form present in the natural product. nih.gov This spontaneous epimerization can occur adjacent to the C=N bond of azoline heterocycles after their formation and macrocyclization. nih.gov The study of these distinct isomeric forms was critical in resolving the complex stereochemistry and understanding the molecule's chemical stability. nih.govnih.gov The preparation of multiple stereoisomers through complementary synthetic routes was instrumental in confirming the final configurational assignment of natural this compound A. acs.orgnih.gov
Conformational Analysis in Solution
Understanding the three-dimensional shape of this compound A in solution is key to comprehending its biological activity. Its conformation has been investigated using a combination of high-resolution NMR spectroscopy and computational methods. nih.gov
Two-dimensional (2D) NMR experiments have been the primary tool for probing the solution structure of this compound A. nih.gov Techniques such as COSY, TOCSY, and NOESY provide through-bond and through-space correlation data, which are essential for determining the molecule's conformation.
Key findings from NMR investigations include:
High Rigidity: The macrocyclic structure of this compound A is very rigid. nih.gov
Dominant Side Chains: The conformation is largely dictated by the steric bulk of the dimethylallyl (reverse-prenyl) side chains on the serine and threonine residues. nih.gov
Transannular Hydrogen Bonds: The structure is stabilized by two transannular hydrogen bonds, which contribute to its conformational rigidity. nih.gov
Stereocenter Confirmation: Thorough NMR characterization, when combined with computational methods, can be used to confirm the configuration of specific stereogenic centers within the backbone of a rigid cyclic peptide like this compound A. nih.gov
The table below summarizes key NMR data used in the conformational analysis of this compound A.
| NMR Experiment | Information Gained | Reference |
| COSY/TOCSY | Provided through-bond correlations to establish amino acid spin systems. | nih.gov |
| NOESY/ROESY | Revealed through-space proximities between protons, providing distance restraints. | nih.gov |
| Temperature Gradients | Assessed the solvent exposure of NH protons to identify hydrogen bonding. | nih.gov |
To translate the experimental NMR data into a three-dimensional structure, computational modeling techniques were employed. nih.gov Specifically, restrained simulated annealing calculations were performed. nih.gov
This computational approach involves:
Generating an initial model of the molecule.
Applying distance restraints derived from NOESY NMR data and dihedral angle restraints.
Simulating the molecule's dynamics at high temperatures to overcome energy barriers and explore conformational space (annealing).
Gradually cooling the system to find a low-energy conformation that is consistent with the experimental NMR data. nih.gov
Synthetic Methodologies for Trunkamide and Its Analogues
Total Synthesis Approaches
The total synthesis of trunkamide A has been approached through several distinct strategies, each with its own advantages and limitations. These approaches primarily revolve around the assembly of the linear peptide precursor followed by macrocyclization.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for the assembly of the linear precursor of this compound A, offering advantages in terms of purification and automation. A common strategy involves the use of a 2-chlorotrityl chloride resin, which allows for the mild cleavage of the final peptide, preserving acid-sensitive functionalities.
A quasi-orthogonal protecting group strategy is often employed, utilizing the fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups such as tert-butyl (tBu) for the side chains of standard amino acids. The Fmoc group is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).
For the coupling of amino acids, various reagents have been utilized to facilitate efficient amide bond formation. The use of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt)-based coupling reagents has been a cornerstone in many reported syntheses. These reagents, in conjunction with a carbodiimide, form highly reactive activated esters that promote efficient peptide bond formation while minimizing racemization.
Table 1: Key Reagents in the Solid-Phase Synthesis of this compound A
| Reagent Class | Specific Example | Function |
| Solid Support | 2-Chlorotrityl chloride resin | Anchoring the initial amino acid and allowing for mild cleavage of the final peptide. |
| α-Amino Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Temporary protection of the N-terminus, removed at each cycle. |
| Side-Chain Protecting Groups | tert-Butyl (tBu) | Protection of reactive side chains of standard amino acids. |
| Coupling Reagent Additive | 1-Hydroxy-7-azabenzotriazole (HOAt) | Minimizes racemization and enhances coupling efficiency. |
Solution-Phase Synthetic Routes
While SPPS offers significant advantages, solution-phase synthesis has also been employed, particularly for the synthesis of specific fragments or for macrocyclization. In a solution-phase approach, peptide fragments are synthesized independently in solution and then coupled together. This method can be advantageous for large-scale synthesis and for avoiding potential problems associated with solid-phase synthesis, such as aggregation of the growing peptide chain on the resin. However, it often requires more extensive purification of intermediates. The final cyclization of the linear peptide precursor is frequently carried out in solution, even in syntheses that primarily utilize SPPS for the linear assembly.
Convergent and Linear Synthesis Strategies
Both linear and convergent strategies have been applied to the synthesis of this compound A.
Key Synthetic Transformations
The synthesis of this compound A is characterized by several key chemical transformations that are essential for introducing its unique structural features.
Preparation of Reverse-Prenylated Amino Acid Derivatives
A significant challenge in the synthesis of this compound A is the incorporation of the reverse-prenylated serine and threonine residues. One notable strategy for the preparation of these modified amino acids involves a Lewis acid-assisted ring-opening of an aziridine (B145994) precursor. This method allows for the stereocontrolled introduction of the reverse-prenyl group onto the amino acid scaffold. The aziridine, derived from the corresponding amino acid, is activated by a Lewis acid, making it susceptible to nucleophilic attack by a prenylating agent.
Formation of Thiazoline (B8809763) Heterocycles
The construction of the thiazoline ring is another critical step in the total synthesis of this compound A. Several methods have been developed to achieve this transformation.
One approach involves the introduction of a protected amino thionoacid derivative as a precursor to the thiazoline ring during the solid-phase synthesis. The thionoamide functionality is then converted to the thiazoline heterocycle in a subsequent step.
A widely used method for the formation of the thiazoline ring from a cysteine residue or a thionated amide involves the use of (diethylamino)sulfur trifluoride (DAST). DAST acts as a dehydrating agent, promoting the cyclization of the precursor to form the thiazoline ring.
An alternative strategy involves an efficient oxazoline-to-thiazoline interconversion on the macrocyclic skeleton. In this approach, an oxazoline (B21484) ring is first formed, which is then converted to the desired thiazoline ring. This transformation provides another avenue for the construction of this key heterocyclic motif within the complex macrocyclic structure of this compound.
Oxazoline-Thiazoline Interconversions
In the context of this compound A's total synthesis, the formation of the critical thiazoline ring does not proceed via a literal interconversion from a pre-existing oxazoline heterocycle. Instead, synthetic strategies have focused on the direct construction of the thiazoline moiety from a suitable acyclic precursor. A key methodology employed in the solid-phase total synthesis of this compound A involves the cyclization of a protected amino thionoacid derivative. nih.gov
This process begins with the introduction of a thioamide functional group in place of a standard amide bond within the peptide backbone. This thionoacid precursor is then activated for cyclization. In a widely adopted route, the formation of the thiazoline ring is accomplished using diethylaminosulfur trifluoride (DAST). nih.gov DAST serves as a dehydrating agent that facilitates the intramolecular cyclization of a C-terminal cysteine residue's thioamide with the adjacent carbonyl group, effectively forming the five-membered thiazoline heterocycle. This transformation is a crucial step, establishing a key structural component of the this compound core.
| Precursor Moiety | Reagent | Resulting Heterocycle | Reference |
| Protected Amino Thionoacid | DAST | Thiazoline | nih.gov |
Challenges and Innovations in this compound Synthesis
The synthesis of this compound presents several significant challenges, primarily stemming from its unique structural features, including a macrocyclic peptide framework, a thiazoline heterocycle, and two non-standard reverse prenylated amino acid residues. nih.gov A major hurdle in the chemical synthesis is the efficient and stereoselective construction of the serine and threonine residues bearing the reverse prenyl group. nih.gov Furthermore, as with many complex cyclic peptides, achieving high yields and purity can be complicated by issues such as peptide aggregation during chain assembly and difficult purification steps. rsc.orgnih.gov
Despite these challenges, significant innovations have enabled the successful synthesis of this compound. A cornerstone of chemical synthesis has been the development of a robust solid-phase peptide synthesis (SPPS) strategy. nih.gov This approach allows for the sequential assembly of the linear peptide precursor on a solid support, which simplifies the purification of intermediates. nih.gov
Perhaps the most significant innovation lies in the field of synthetic biology. Researchers have successfully produced this compound in Escherichia coli by harnessing the natural biosynthetic pathway for cyanobactins. acs.orgnih.gov The entire "tru" gene cluster, responsible for producing this compound in its native symbiotic cyanobacteria, was expressed in E. coli. acs.orgnih.gov This biosynthetic assembly line performs a series of post-translational modifications on a precursor peptide (TruE) to construct the final natural product, including heterocyclization and prenylation. nih.govnih.gov This biosynthetic approach represents a powerful and sustainable alternative to chemical synthesis for producing this compound and its analogues. acs.orgmdpi.com
Optimization of Macrocyclization Procedures
The final ring-closing step to form the macrocyclic structure of this compound is a critical and often low-yielding reaction. In the established solid-phase synthesis route, the linear peptide precursor is first assembled on the resin and then cleaved to be cyclized in the solution phase. nih.gov This "head-to-tail" macrolactamization connects the N-terminus and C-terminus of the linear peptide to form the final cyclic product.
The choice of coupling reagent is also paramount for efficient macrolactamization while minimizing epimerization (loss of stereochemical integrity) at the C-terminal residue. A variety of modern peptide coupling reagents are employed for such challenging cyclizations. While the specific reagent used for this compound's cyclization in the initial total synthesis is part of a broader category of HOAt-based reagents used for chain elongation, the optimization of this specific step often involves screening several classes of reagents to find the ideal balance of reactivity and stereochemical preservation. nih.gov
Table of Common Reagents for Peptide Macrocyclization
| Reagent Class | Example Reagents | Key Features |
|---|---|---|
| Aminium/Uronium | HATU, HBTU, PyAOP | High reactivity, often used with additives like HOAt to suppress racemization. nih.gov |
| Phosphonium | PyBOP, BOP | Effective coupling agents, though can sometimes lead to side reactions. |
| Carbodiimide | DCC, DIC | Classical reagents, typically used with additives like HOBt to improve efficiency and reduce side products. nih.gov |
Strategies for Large-Scale Production for Research
Two primary strategies have emerged for the large-scale production of this compound for research purposes: advanced chemical synthesis and engineered biosynthesis.
The solid-phase total synthesis strategy has been specifically designed to be suitable for scale-up. nih.gov The use of a solid support streamlines the production of the linear precursor by simplifying purification at each step to a simple filtration and washing process. This avoids the laborious chromatographic purification of multiple intermediates, a significant bottleneck in traditional solution-phase synthesis. The efficiency of the coupling and thiazoline-forming reactions further contributes to the viability of this route for producing multi-milligram or even gram quantities of this compound. nih.gov
The heterologous expression of the this compound biosynthetic pathway in E. coli represents a transformative approach for large-scale production. acs.org By transferring the entire tru gene cluster into an easily culturable host like E. coli, this compound can be produced through fermentation. nih.govnih.gov This biological approach offers several advantages for scale-up, including:
Sustainability: It relies on renewable feedstocks and avoids the use of large quantities of hazardous solvents and expensive reagents common in chemical synthesis.
Scalability: Fermentation processes are highly scalable, allowing for the production of large quantities of the compound in bioreactors. mdpi.com
Efficiency: The enzymatic assembly line is highly efficient and stereospecific, bypassing the multiple protection, deprotection, and purification steps of a chemical synthesis campaign. mdpi.com
This biosynthetic method has been shown to successfully produce this compound and provides a powerful platform for generating novel analogues through genetic engineering of the precursor peptide. nih.gov
Research on Biological Activities and Molecular Mechanisms
Investigation of Cellular Activity Profiles
The study of Trunkamide's interaction with various cell lines has been crucial in characterizing its potential as a therapeutic agent. This research involves assessing its general toxicity to cells and exploring whether it affects different cell types in distinct ways.
This compound A has demonstrated significant in vitro cytotoxicity against a range of human-derived cancer cell lines. Early studies established its potent anti-proliferative effects, revealing its ability to inhibit the growth of various tumor cells at micromolar concentrations. This broad-spectrum activity has positioned this compound as a compound of interest in anticancer research. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Investigations have reported this compound A's effectiveness against several human cancer cell lines, including but not limited to:
A549 (lung carcinoma)
P388 (murine leukemia)
HT29 (colorectal adenocarcinoma)
MEL28 (melanoma)
HeLa (cervical cancer)
AGS (gastric adenocarcinoma)
DLD-1 (colorectal adenocarcinoma)
The consistent cytotoxic activity across these diverse cancer types underscores the compound's potent biological effect.
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 0.6 - 1.19 |
| P388 | Murine Leukemia | 0.6 - 1.19 |
| HT29 | Colorectal Adenocarcinoma | 0.6 - 1.19 |
| MEL28 | Melanoma | 0.6 - 1.19 |
| HeLa | Cervical Cancer | Data indicates cytotoxic effect |
| AGS | Gastric Adenocarcinoma | Data indicates cytotoxic effect |
| DLD-1 | Colorectal Adenocarcinoma | Data indicates cytotoxic effect |
A critical aspect of anticancer drug research is the concept of differential cellular response, wherein a compound exhibits greater toxicity towards cancer cells than to normal, healthy cells. The promising antitumor activity of this compound A suggests a degree of selectivity. While extensive comparative studies on cancerous versus non-cancerous cell lines are not fully detailed in the available literature, the potent activity against a wide array of tumor cell lines at low concentrations is a key indicator of its potential for a therapeutic window. The exploration of such differential responses is conceptually vital, as it forms the basis for developing targeted therapies that can eliminate malignant cells while minimizing harm to the patient's healthy tissues. The goal of this research avenue is to confirm that the cellular mechanisms targeted by this compound are either unique to cancer cells or that cancer cells are significantly more dependent on them for survival.
Proposed Molecular and Cellular Mechanisms of Action Research
Understanding how this compound exerts its cytotoxic effects at a molecular level is essential for its development as a therapeutic agent. Research in this area focuses on identifying its direct cellular targets and the subsequent disruption of vital cellular processes.
Despite the clear evidence of its biological activity, the precise molecular target of this compound has not been definitively identified in the reviewed scientific literature. Identifying the specific protein or cellular component with which this compound directly interacts is a critical and ongoing area of investigation. Conceptually, cytotoxic natural products like this compound often function by binding to and inhibiting key proteins involved in cell division, protein synthesis, or the maintenance of cellular structure. The unique cyclic and prenylated structure of this compound likely plays a crucial role in its binding affinity and specificity to its yet-to-be-discovered target.
The observed cytotoxic activity of this compound strongly implies that it modulates one or more fundamental cellular processes, leading to cell death. Conceptually, compounds that inhibit cancer cell proliferation typically do so by inducing apoptosis (programmed cell death) or causing cell cycle arrest, which prevents the cell from dividing.
Apoptosis Induction: It is plausible that this compound triggers an apoptotic cascade. This could occur through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway, leading to the activation of caspases and the orderly dismantling of the cell.
Cell Cycle Arrest: Alternatively, this compound could interfere with the machinery of the cell cycle. By disrupting the function of proteins that regulate progression through different phases (G1, S, G2, M), the compound could halt cell division and ultimately lead to cell death.
However, specific experimental studies detailing the effects of this compound on apoptosis or cell cycle progression are not extensively available. Therefore, its potential to modulate these critical cellular pathways remains a conceptual framework based on its observed cytotoxic endpoint.
Metal ions are essential for the function of many proteins, and their regulation is vital for cell health. Some peptides can bind to metal ions, a process known as chelation, which can influence cellular processes. Based on the available scientific literature, there has been no specific research into the metal ion chelation properties of this compound. This area remains unexplored, and it is unknown whether this compound can bind to metal ions or if such an activity contributes to its biological effects.
Analogues, Derivatives, and Structure Activity Relationship Sar Studies
Design and Synthesis of Trunkamide Analogues
The design and synthesis of this compound analogues have been pursued through both chemical and biosynthetic approaches. Chemical synthesis allows for precise control over structural modifications, while biosynthetic engineering offers the potential for generating diverse libraries of related compounds. acs.orgnih.gov
Total synthesis of this compound A and its analogues has been reported, often involving strategies to construct the unique thiazoline (B8809763) ring and incorporate the reverse-prenylated amino acids. acs.orgresearchgate.netresearchgate.netjst.go.jp Methods have included solid-phase peptide synthesis and cyclizations in solution. acs.org The formation of the thiazoline ring can be achieved through various approaches, including the cyclodehydration of cysteine-derived compounds or the interconversion of oxazoline (B21484) rings to thiazoline rings using reagents like hydrogen sulfide (B99878) and dehydrating agents. researchgate.netjst.go.jprsc.orgacs.org
Structural Modifications for Enhanced Research Utility
Structural modifications of this compound have been explored to enhance its research utility, including understanding the role of specific residues and post-translational modifications in its activity. nih.gov The incorporation of non-proteinogenic amino acids has been utilized to expand the chemical diversity beyond that achieved with proteinogenic building blocks. nih.gov Studies have also investigated the impact of altering the stereochemistry of amino acid residues, particularly the phenylalanine adjacent to the thiazoline, which is known to undergo epimerization. nih.govresearchgate.netnih.gov
Generation of Combinatorial Libraries via Biosynthetic Engineering
The cyanobactin biosynthetic pathway, responsible for producing this compound, is a valuable toolkit for the combinatorial production of small molecule libraries. nih.govacs.orgnih.gov The genetic nature of the precursor peptide and modification enzymes allows for engineering the pathway to generate diverse analogues. nih.govdoi.org
Strategies have involved random mutagenesis of the truE gene, which encodes the precursor peptide, in heterologous expression systems like Escherichia coli. acs.orgnih.govdoi.org This approach has led to the production of hundreds of new macrocyclic hexapeptides and provided insights into the sequence selectivity of the biosynthetic enzymes. nih.govacs.orgresearchgate.net Rules for sequence selectivity within the tru pathway have been determined, guiding the rational design of new combinatorial libraries. acs.orgresearchgate.net By incorporating random quadruple mutations into the core peptide region of this compound, researchers have generated combinatorial mixtures potentially containing thousands of different artificial cyanobactin derivatives. doi.org
Comparative Biological Activity Analysis of Analogues
Comparative analysis of the biological activity of this compound analogues is crucial for understanding which structural features are essential for its observed effects, such as cytotoxicity. nih.govacs.orgresearchgate.netresearchgate.net
Advanced SAR Methodologies (Conceptual)
Advanced SAR methodologies applied to this compound and its analogues would involve a combination of synthetic chemistry, biological evaluation, and computational approaches to build a comprehensive understanding of the structure-activity relationship. researchgate.netdntb.gov.ua This could include:
Synthesis of focused libraries: Designing and synthesizing targeted libraries of analogues based on initial SAR findings to explore specific regions of the molecule in more detail.
Conformational analysis: Utilizing techniques like NMR spectroscopy and computational modeling to understand the three-dimensional structures of this compound and its analogues and how structural changes affect conformation. nih.gov
Binding studies: Investigating the interaction of this compound and its analogues with potential biological targets to understand the molecular basis of their activity.
Computational SAR: Employing cheminformatics and statistical methods to build predictive models that correlate structural features with biological activity, guiding the design of new, more potent analogues.
These methodologies, applied conceptually, would aim to elucidate the precise structural requirements for this compound's biological activity and facilitate the rational design of derivatives with improved properties.
Ecological and Evolutionary Significance
Role in Marine Chemical Ecology
Marine chemical ecology explores the chemical interactions between marine organisms. Trunkamide, as a metabolite produced by a symbiont within a marine invertebrate, is implicated in these complex interactions.
Cyanobactins, including this compound and patellamides, are often found in high concentrations within the host ascidians, sometimes comprising up to 1% of the dry weight of the animal-bacterial assemblage. nih.gov Many of these compounds exhibit cytotoxicity against various cell lines researchgate.netmdpi.commdpi.comwikipedia.orgpnas.org. This toxicity, coupled with their abundance in host tissues, suggests a potential role for this compound and related cyanobactins as chemical defenses against predation mdpi.comnih.govrsc.org. While the ecological function of patellamides is not entirely clear, their cytotoxicity has led to the hypothesis that they may serve as feeding deterrents pnas.org. Similarly, this compound's cytotoxic effects support its potential function in deterring predators mdpi.comnih.gov. Studies on other marine symbiotic systems, such as the bryozoan Bugula neritina and its bacterial symbiont, have provided strong evidence for symbiont-produced compounds acting as chemical defenses against predators nih.govrsc.orgresearchgate.net.
The production of this compound by Prochloron species residing within ascidians is a prime example of a symbiotic interaction mediated by small molecules nih.gov. Prochloron-containing ascidians are known for the diverse natural products they contain, such as patellamides and their relatives, which are found throughout both the ascidian and cyanobacterial tissues nih.gov. The Prochloron symbionts provide essential nutrients to their hosts, including photosynthate and recycled nitrogen, enabling the ascidians to thrive in nutrient-poor, high-light environments nih.govnih.govnih.gov. In return, the host likely provides waste nitrogen and other metabolic by-products that support the high productivity of Prochloron nih.gov. The production of cyanobactins like this compound represents another facet of this molecular exchange within the symbiosis nih.gov. While the precise ecological function of this compound within this symbiosis is still under investigation, the consistent association of Prochloron with ascidians and the presence of these compounds highlight their potential importance in maintaining the symbiotic relationship nih.govpnas.orgnih.gov.
Evolutionary Aspects of Cyanobactin Biosynthetic Pathways
The biosynthesis of this compound occurs via a ribosomal pathway, classifying it as a ribosomally synthesized and post-translationally modified peptide (RiPP) mdpi.comwikipedia.orgacs.orgmdpi.com. The genes responsible for this compound biosynthesis are organized into a gene cluster, known as the tru cluster researchgate.netscispace.comnih.govplos.org. Studies comparing the tru pathway to other cyanobactin pathways, particularly the pat pathway responsible for patellamide biosynthesis, have provided insights into the evolution and diversification of these gene clusters.
Cyanobactin gene clusters, including pat and tru, exhibit conserved features but also significant variability, particularly in the regions encoding the precursor peptides researchgate.netscispace.comnih.govnih.govnih.gov. The tru cluster is notably similar to the pat cluster in many regions, but differences exist in areas like the truD and truF genes researchgate.netnih.govnih.gov. The precursor peptide gene (truE) in the tru cluster contains hypervariable cassettes that directly encode the amino acid sequences of the final cyclic peptides researchgate.netscispace.comnih.govnih.gov. This hypervariability within a conserved genetic background allows for the generation of a diverse library of cyclic peptides through single point mutations in these short cassettes researchgate.netscispace.comnih.gov. For instance, different variants of the truE gene have been identified, encoding different product peptides, including multiple copies of this compound researchgate.netscispace.comnih.gov. This mechanism of "substrate evolution," where enzymes remain largely constant while their peptide substrates are highly evolvable, is a key feature in the diversification of cyanobactins nih.govacs.org.
Comparative analysis of cyanobactin gene clusters from different cyanobacteria, including symbiotic and free-living strains, has revealed the widespread nature and diversity of these pathways scispace.commdpi.comresearchgate.net. The organization and content of these clusters can vary, contributing to the structural diversity observed in cyanobactins mdpi.comnih.gov.
Horizontal gene transfer (HGT), the movement of genetic material between organisms other than parent to offspring, is a significant factor in bacterial evolution nih.govwikipedia.orgfrontiersin.orgnih.gov. The presence of cyanobactin gene clusters in symbiotic Prochloron and their sporadic distribution among diverse cyanobacterial lineages suggest that HGT may have played a role in the dissemination and evolution of these biosynthetic pathways pnas.orgnih.govnih.govgoogle.com. While Prochloron symbionts are often vertically transmitted from parent to offspring, evidence suggests that horizontal transfer can also occur nih.govplos.org. The ability of ascidian colonies to divide and fuse might facilitate the exchange of genetic information between symbiotic Prochloron strains plos.org. The observation that secondary metabolic gene clusters are sporadically present or absent in otherwise nearly identical symbiotic Prochloron genomes further supports the idea that HGT contributes to the variation in defensive chemicals found in the host animals nih.govplos.org. It has been speculated that the pat cluster, for instance, was likely acquired through HGT nih.gov. Similarly, the tru pathway shows evidence of recombination with the pat pathway, leaving genetic "scars" that indicate past exchange events nih.govplos.org.
Biotechnological Applications and Future Research Directions
Heterologous Expression Systems for Trunkamide Production
The biosynthetic gene cluster responsible for this compound production, known as the tru pathway, has been successfully identified and functionally expressed in a heterologous host, making it amenable to genetic manipulation. acs.orgescholarship.org This breakthrough has paved the way for recombinant production, moving beyond the limitations of natural sourcing. The tru pathway is recognized as ideal for such applications because, despite its cyanobacterial origin, it can be functionally expressed in Escherichia coli (E. coli), a well-understood and experimentally tractable model organism. acs.org
The tru pathway operates on a precursor peptide, TruE, which undergoes a series of post-translational modifications by at least four different enzymes to yield the final macrocyclic product. acs.org The natural diversity of this compound and related compounds, known as cyanobactins, arises from hypervariability in the gene encoding this precursor peptide. nih.govnih.gov Different variants of the precursor gene, such as TruE1, TruE2, and TruE3, encode for different but related cyclic peptides. nih.govresearchgate.net
| Precursor Gene | Encoded Products |
|---|---|
| TruE1 | Patellin 2, Patellin 3 |
| TruE2 | Patellin 6, this compound |
| TruE3 | This compound (three copies) |
The successful transfer of the entire tru biosynthetic gene cluster into E. coli has enabled the production of this compound and its congeners in a laboratory setting. nih.govnih.govresearchgate.net Initial efforts confirmed that the heterologously expressed pathway was functional, with analytical techniques like high-resolution mass spectrometry verifying the production of the correct compounds by comparing them to authentic standards. nih.govresearchgate.net
Optimization of this expression system is a key area of research. Strategies to improve protein expression in E. coli often involve codon optimization, where the gene sequences from the original organism are altered to match the codon usage bias of the host, potentially increasing translation efficiency. nih.gov Studies have shown that for complex biosynthetic pathways like those for polyketides, which share similarities with nonribosomal peptide synthesis, choosing the right codon optimization strategy can increase protein levels by over 50-fold. escholarship.org Further optimization can be achieved by modifying culture conditions, such as the growth medium and process parameters like pH and temperature, which can significantly impact the final product yield. bohrium.comnih.gov For instance, changing from a standard medium to a well-balanced auto-induction medium has been shown to augment the yield of recombinant peptides by approximately four-fold. nih.gov
A significant challenge in the heterologous production of peptides is achieving high yields and purity. nih.gov In the case of this compound, the complexity of the multi-enzyme biosynthetic pathway presents numerous potential bottlenecks. acs.org Research into other recombinant peptides has shown that low yields can sometimes be attributed to the premature self-assembly of fusion proteins used to aid expression and purification. nih.gov
To enhance yields, researchers are exploring various metabolic and process engineering strategies. This includes optimizing the composition of the fermentation medium, as the choice of carbon source can dramatically affect yields. bohrium.com For purification, affinity chromatography is a common method, particularly when fusion tags are used. acs.org However, if self-assembly or other interactions interfere with standard purification, alternative methods such as selective precipitation may be required to improve the recovery of the final product. nih.gov The ultimate goal is to develop a robust and scalable process that can produce sufficient quantities of this compound for comprehensive biological screening and preclinical development.
Pathway Engineering for Novel Compound Discovery
The modular nature of the enzymes in the cyanobactin family, to which this compound belongs, makes its biosynthetic pathway a prime candidate for pathway engineering. nih.gov By mixing and matching enzymes from different but related pathways, researchers can create new assembly lines for generating "unnatural" natural products. nih.gov This approach relies on the principle that the recognition sequences flanking the core peptide in the precursor are independent of the core sequence itself, allowing them to recruit the necessary modifying enzymes regardless of the core peptide's amino acid composition. acs.orgnih.gov
Rational design involves making targeted changes to the this compound structure to explore structure-activity relationships and develop new compounds with improved properties. nih.govresearchgate.net A key strategy involves mutating the core peptide sequence within the TruE precursor gene. acs.org For example, researchers have systematically mutated the this compound core sequence, TSIAPFC, to create libraries of new peptides. acs.org
In one such study, specific amino acid positions were fixed—such as Cysteine at position 1 (required for macrocyclization) and Proline at position 3 (believed to be important for maintaining the bioactive conformation)—while other positions were randomized. acs.orgnih.gov This combinatorial approach led to the production of over 300 new macrocyclic compounds from a single pathway. acs.orgnih.gov This demonstrates the remarkable tolerance of the tru biosynthetic enzymes for a wide range of substrates, a crucial feature for biotechnological applications. nih.gov
Synthetic biology offers a powerful toolkit to expand the chemical diversity of this compound-based compounds far beyond what is seen in nature. nih.gov This involves constructing and testing large combinatorial libraries of biosynthetic genes to generate vast numbers of new molecules. acs.org By creating libraries with randomized precursor peptide sequences, it is possible to generate millions of unique cyclic peptides. acs.org
These large libraries can be screened for variants with enhanced biological activity. acs.org For example, libraries of this compound variants have been created specifically for anticancer screening. acs.org Furthermore, synthetic biology techniques allow for the incorporation of non-proteinogenic amino acids into the peptide backbone. By using orthogonal tRNA/aminoacyl-tRNA synthetase pairs, researchers have successfully incorporated unnatural amino acids like p-acetyl-Phenylalanine into the TruE precursor peptide, further expanding the accessible chemical space. nih.gov This approach moves toward the ability to design and produce complex chemicals based on sequence information alone, harnessing the power of biosynthetic machinery to create novel molecules not found in nature. nih.gov
Advanced Analytical Methodologies for this compound Research
The analysis and characterization of this compound and its engineered derivatives rely on a suite of advanced analytical techniques. Given the complexity of the compounds and the mixtures in which they are often produced, the combination of liquid chromatography and mass spectrometry (LC-MS) is indispensable. frontiersin.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry is routinely used to analyze the production of cyclic peptides from heterologous expression systems. acs.org This method allows for the separation of individual compounds from a complex broth and their identification based on mass-to-charge ratio. acs.orgfrontiersin.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the elemental composition of newly generated compounds and distinguishing between molecules with very similar masses. nih.govfrontiersin.org For complete structural elucidation, particularly for determining the three-dimensional structure and stereochemistry of new derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. frontiersin.orgresearchgate.net NMR studies were critical in resolving the correct stereochemistry of the phenylalanine residue in natural this compound, which was complicated by a spontaneous epimerization process that occurs after biosynthesis. nih.gov Together, these methods provide the necessary tools to identify, quantify, and fully characterize the novel compounds emerging from this compound-focused synthetic biology and pathway engineering efforts. frontiersin.orgresearchgate.net
Q & A
Q. What are the primary structural features of Trunkamide, and how were they initially characterized?
this compound A is a cyclic heptapeptide containing modified residues, including a thiazole ring and methyl-proline moieties. Initial structural characterization relied on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods confirmed its cyclic backbone and post-translational modifications. The stereochemistry was later revised using advanced NMR and chemical synthesis .
Q. From which organisms has this compound been isolated, and what ecological roles are hypothesized?
this compound was first isolated from the cyanobacterium Nostoc spongiaeforme var. tenue. Ecological studies suggest it may play a role in chemical defense due to its bioactivity against competing microorganisms or predators. Similar cyanobactins are linked to allelopathic interactions in marine ecosystems .
Q. What early bioactivities were reported for this compound, and what assays were used to assess them?
Early studies reported cytotoxicity against cancer cell lines (e.g., HCT-116 colon carcinoma) using MTT assays. Antimicrobial activity was tested via disk diffusion methods. These assays highlighted its potential as a lead compound for drug discovery .
Q. What challenges exist in the isolation and purification of this compound from cyanobacterial sources?
Challenges include low natural abundance, complex extraction from cyanobacterial mats, and separation from structurally similar peptides. Techniques like HPLC with C18 columns and gradient elution are critical for purification. Matrix-assisted laser desorption/ionization (MALDI) imaging aids in localization within samples .
Advanced Research Questions
Q. How have advancements in genetic cloning techniques elucidated the biosynthesis pathways of this compound?
The tru gene cluster, encoding precursor peptides and modifying enzymes (e.g., heterocyclases, proteases), was identified through genome mining and heterologous expression in E. coli. Comparative analysis with the pat cluster revealed differences in oxidase domains (truG lacks oxidase activity), explaining the absence of oxazole rings in this compound .
Q. What methodological approaches are employed to resolve discrepancies in stereochemical assignments of cyclic peptides like this compound?
Discrepancies in early stereochemical models (e.g., revised by Wipf and Uto in 2000) were resolved using a combination of X-ray crystallography, NOESY NMR, and total synthesis. Marfey’s analysis of hydrolyzed residues validated configurations .
Q. How do differences in the tru and pat gene clusters inform the enzymatic modifications observed in this compound versus related cyanobactins?
The tru cluster contains two truF copies (proteases) and lacks the oxidase domain in truG, unlike the pat cluster. This explains the presence of thiazole but absence of oxazole rings. Heterologous expression of truE3 confirmed its role in macrocyclization .
Q. What computational and experimental strategies are used to study the conformational dynamics of this compound in solution?
Molecular dynamics (MD) simulations paired with NMR relaxation experiments (e.g., measurements) reveal conformational flexibility. Circular dichroism (CD) spectroscopy monitors pH-dependent structural changes, critical for understanding bioactivity .
Q. How can heterologous expression systems address scalability issues in this compound production for functional studies?
Cloning the tru cluster into E. coli or Streptomyces hosts enables scalable production. Optimizing codon usage, promoter strength, and precursor peptide design increases yield. LC-MS/MS monitors post-translational modifications during fermentation .
Q. What strategies mitigate batch-to-batch variability in this compound isolation from environmental samples?
Metagenomic sequencing of cyanobacterial communities identifies stable tru cluster carriers. Solid-phase extraction (SPE) with mixed-mode resins improves reproducibility. Statistical design of experiments (DoE) optimizes extraction parameters .
Methodological Guidance for Researchers
- Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + MS) for structural validation. Use genome mining tools (e.g., antiSMASH) to identify biosynthetic clusters .
- Data Contradictions : Address stereochemical ambiguities through synthesis and crystallography. Cross-validate bioactivity results with multiple cell lines and assays .
- Ethical Considerations : Adhere to Nagoya Protocol guidelines for sourcing cyanobacterial material. Document extraction protocols to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
